molecular formula C21H15ClN4S B382545 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine CAS No. 315694-93-0

5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B382545
CAS No.: 315694-93-0
M. Wt: 390.9g/mol
InChI Key: XACLIADYBHHKFW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is a sophisticated hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure skillfully integrates three distinct pharmacophores: a thieno[2,3-d]pyrimidine core, a 4-chlorophenyl moiety, and a 5,6-dimethylbenzimidazole unit. This strategic fusion is designed to create a novel chemical entity with potential multi-target biological activity. The inclusion of the 5,6-dimethylbenzimidazole scaffold is particularly noteworthy, as this is a recognized "privileged structure" in drug design. Benzimidazole derivatives are isosteres of naturally occurring nucleotides, which allows them to interact effectively with biopolymers such as enzymes and receptors . The 5,6-dimethyl variant itself is a key ligand in Vitamin B12, underscoring the biological relevance of this structural motif . Extensive research has demonstrated that benzimidazole derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The thienopyrimidine core and 4-chlorophenyl group further enhance the compound's research utility. Thienopyrimidines are bioisosteres of purine bases, making them relevant for investigations involving nucleotide-binding sites and enzymatic pathways. The chlorophenyl group is a common feature in bioactive molecules, often contributing to enhanced binding affinity and metabolic stability. This specific molecular architecture suggests potential research applications in developing novel enzyme inhibitors and receptor modulators, particularly in oncology and infectious disease studies. Researchers are exploring such complex hybrids to overcome challenges like drug resistance and to improve selectivity profiles. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(5,6-dimethylbenzimidazol-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4S/c1-12-7-17-18(8-13(12)2)26(11-25-17)20-19-16(9-27-21(19)24-10-23-20)14-3-5-15(22)6-4-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACLIADYBHHKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Dimethylbenzimidazole Moiety: The final step involves the coupling of the dimethylbenzimidazole moiety to the thienopyrimidine core. This can be accomplished through a variety of coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. In particular, compounds similar to 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : These compounds often act by inhibiting specific enzymes or pathways involved in cancer cell survival and proliferation. For instance, some derivatives have shown activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

Thieno[2,3-d]pyrimidines have also been studied for their antimicrobial activities. Preliminary studies suggest that certain derivatives exhibit effective inhibition against a range of bacterial strains.

  • Case Studies : In one study, related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step synthetic routes that integrate various chemical transformations such as cyclization reactions and substitution reactions. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved ActivityReference
AnticancerThieno[2,3-d]pyrimidine derivativesInhibition of tumor cell proliferation
AntimicrobialRelated thieno[2,3-d]pyrimidinesEffective against Gram-positive/negative bacteria
Enzyme InhibitionDihydrofolate reductase inhibitorsImpaired DNA synthesis in cancer cells

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is complex and depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways. Detailed studies are required to elucidate the exact mechanisms involved in its biological effects.

Comparison with Similar Compounds

Core Modifications

  • 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (Compound 8): This analog replaces the benzimidazole group with a benzodioxol-5-yloxy substituent.
  • 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine: Substitution with a piperazine-linked 3-methylphenyl group increases molecular weight (421.0 g/mol) and topological polar surface area (60.5 Ų), suggesting improved solubility and CNS permeability relative to the target compound .

Functional Group Variations

  • Anticancer Thiophene Derivatives (Compounds 16, 19b) :
    These derivatives, such as 5-(4-chlorophenyl)-3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl-thiophene-2-carboxylic acid (19b) , demonstrate superior anticancer activity to doxorubicin. The triazolo-pyrimidine and carboxylic acid groups enhance cytotoxicity, likely through DNA intercalation or topoisomerase inhibition .
  • 5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine: The tetrazole-thioether group introduces hydrogen-bonding capability and metabolic stability, contrasting with the benzimidazole’s planar aromaticity .

Physicochemical Properties

Property Target Compound 4-(1,3-Benzodioxol-5-yloxy) Derivative Piperazine Derivative
Molecular Weight (g/mol) ~420 (estimated) 383.0 421.0
Melting Point (°C) Not reported 156–158 Not reported
LogP ~5.5 (estimated) ~3.8 (calculated) 6.2
Hydrogen Bond Acceptors 5 5 5
  • The piperazine derivative’s higher LogP (6.2) suggests greater lipophilicity, advantageous for blood-brain barrier penetration, while the benzodioxol derivative’s lower LogP may improve aqueous solubility .

Biological Activity

5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C19H16ClN3O
  • Molecular Weight : 353.8 g/mol

Biological Activity Overview

The biological activity of thieno[2,3-d]pyrimidine derivatives has been extensively studied, revealing a range of pharmacological effects including:

  • Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes has been observed.

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives can effectively inhibit tumor cell proliferation. For instance:

  • A study found that certain synthesized compounds exhibited cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values as low as 27.6 μM .

Case Study: Cytotoxicity Against MDA-MB-231

CompoundIC50 (μM)Mechanism
Compound I27.6Induces apoptosis
Compound II29.3p-π conjugation effect

Antimicrobial Activity

Several studies have reported the antibacterial properties of thieno[2,3-d]pyrimidine derivatives against gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds is primarily linked to their ability to inhibit COX enzymes. For example:

  • Compounds have shown IC50 values as low as 0.04 μmol against COX-2 activity, comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with key enzymes involved in cell proliferation and inflammation.
  • DNA Intercalation : Potential binding to DNA structures leading to disruptions in replication and transcription processes.
  • Receptor Modulation : Acting on specific receptors that regulate cellular signaling pathways.

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